molecular formula C9H11ClO2S B2432681 1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene CAS No. 1227370-64-0

1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene

Cat. No.: B2432681
CAS No.: 1227370-64-0
M. Wt: 218.7
InChI Key: DMHTZSBEUOXPKG-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene is an organic compound that features a benzene ring substituted with a chloromethyl group and a methanesulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene typically involves the chloromethylation of a benzene derivative followed by the introduction of a methanesulfonylmethyl group. One common method involves the reaction of benzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the chloromethylated intermediate. This intermediate is then reacted with methanesulfonyl chloride (CH3SO2Cl) under basic conditions to introduce the methanesulfonylmethyl group .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include hydroxymethyl or aminomethyl derivatives.

    Oxidation: Sulfone derivatives are formed.

    Reduction: Methyl derivatives are produced.

Scientific Research Applications

1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methanesulfonylmethyl group can participate in various redox reactions, influencing the compound’s overall reactivity. These interactions are crucial for its applications in organic synthesis and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene is unique due to the presence of both chloromethyl and methanesulfonylmethyl groups on the benzene ring. This combination of functional groups provides distinct reactivity patterns and makes the compound valuable for specific synthetic applications .

Properties

IUPAC Name

1-(chloromethyl)-4-(methylsulfonylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHTZSBEUOXPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=C(C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Triphenylphosphine (5.71 g, 21.8 mmol), carbon tetrachloride (8.4 mL, 87 mmol), and tetrahydrofuran (12 mL) were combined in a round bottom flask under argon and stirred at room temperature for 10 minutes. A heterogeneous mixture of (4-methanesulfonylmethyl-phenyl)-methanol (2.18 g, 10.9 mmol) and tetrahydrofuran (37 mL) were added to the reaction mixture, and then the mixture was heated at 75° C. for 3 hours. The reaction mixture was cooled to room temperature, and then partitioned between ethyl acetate and water. The organic phase was dried over MgSO4, filtered, and concentrated to give the crude product as an oily solid. A solution of this crude product and dichloromethane was concentrated over silica gel, and the resulting silica gel supported crude product was loaded onto a RediSep® Flash column. Flash chromatography (25%-40% ethyl acetate in hexanes) afforded 1.59 g (67%) of 1-chloromethyl-4-methanesulfonylmethyl benzene as a white solid. 1H NMR (300 MHz, DMSO-d6) δ ppm 7.47 (d, J=8.2 Hz, 2 H), 7.41 (d, J=8.2 Hz, 2 H), 4.78 (s, 2 H), 4.50 (s, 2 H), 2.91 (s, 3 H).
Quantity
5.71 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step Two
Quantity
37 mL
Type
solvent
Reaction Step Two

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